molecular formula C18H23N3O B7516920 1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

Cat. No. B7516920
M. Wt: 297.4 g/mol
InChI Key: RPFIZQNHFAFGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, the compound has also been the focus of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one acts on the endocannabinoid system by binding to CB1 receptors in the brain and peripheral tissues. This binding leads to the activation of signaling pathways that result in the modulation of neurotransmitter release and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include changes in gene expression, alterations in neurotransmitter release, and changes in the function of ion channels. The compound has also been shown to affect heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in lab experiments is that it is a selective CB1 receptor agonist, which allows for the study of the specific effects of CB1 receptor activation. However, the compound has a relatively short half-life and may be rapidly metabolized, which can make it difficult to study its long-term effects.

Future Directions

For research on 1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one include the development of more selective CB1 receptor agonists and the investigation of its potential therapeutic applications.

Synthesis Methods

1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is synthesized using a multi-step process that involves the reaction of 1-pentyl-3-(1-naphthoyl)indole with 1,3,5-trimethylpyrazole-4-boronic acid in the presence of a palladium catalyst. The resulting product is then reduced to yield this compound.

Scientific Research Applications

1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and cancer. The compound has been shown to have anti-inflammatory properties, and it may also have analgesic effects. In addition, this compound has been investigated for its potential to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-13-16(14(2)20(3)19-13)10-11-18(22)21-12-6-8-15-7-4-5-9-17(15)21/h4-5,7,9H,6,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFIZQNHFAFGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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